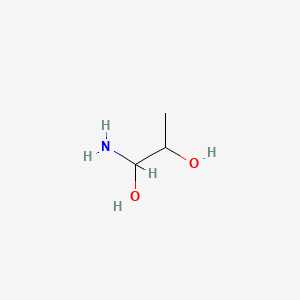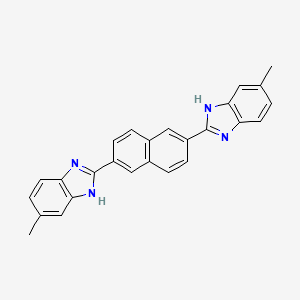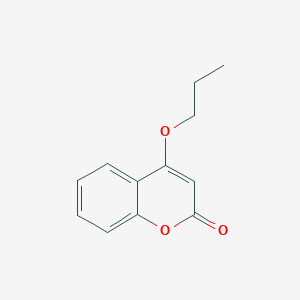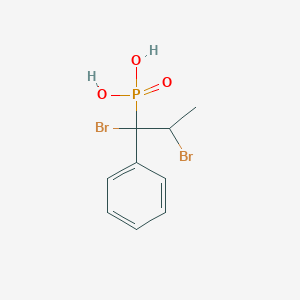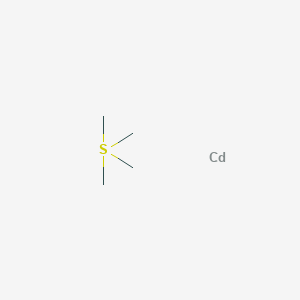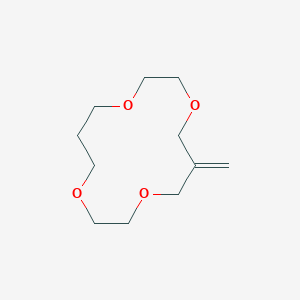
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane is a cyclic ether compound with a unique structure that includes four oxygen atoms and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-1,4,8,11-tetraoxacyclotetradecane typically involves the cyclization of linear precursors containing oxygen atoms
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylidene group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₃) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methylene derivatives.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 6-Methylidene-1,4,8,11-tetraoxacyclotetradecane exerts its effects involves its ability to form stable complexes with various metal ions. This property makes it useful in catalysis and as a ligand in coordination chemistry. The molecular targets include metal ions such as copper (Cu²⁺) and zinc (Zn²⁺), and the pathways involved are related to the stabilization of these metal complexes.
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraoxacyclotetradecane: Similar cyclic ether without the methylidene group.
1,4,8,11-Tetraazacyclotetradecane: Contains nitrogen atoms instead of oxygen, used in similar applications.
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane: A derivative with benzyl groups, used as a lithium ionophore.
Uniqueness
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane is unique due to the presence of the methylidene group, which imparts different chemical reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions with metal ions and other molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
92818-20-7 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
6-methylidene-1,4,8,11-tetraoxacyclotetradecane |
InChI |
InChI=1S/C11H20O4/c1-11-9-14-7-5-12-3-2-4-13-6-8-15-10-11/h1-10H2 |
InChI Key |
HREBHWFDWKJOFX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COCCOCCCOCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


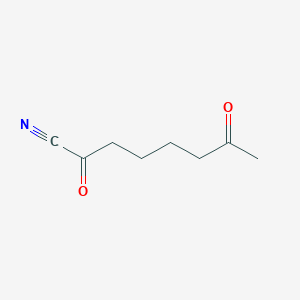
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
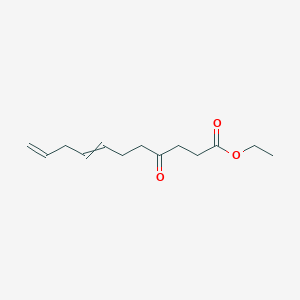
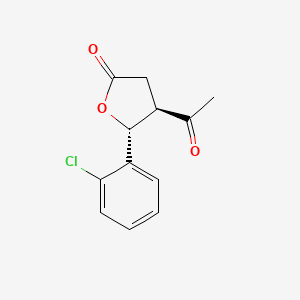
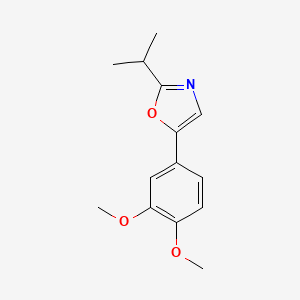

![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)
